(2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Overview
Description
(2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine to form 2-chloro-5-morpholin-4-ylsulfonyl nitrobenzene.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of the Quinoline Derivative: Separately, 3,4-dihydro-2H-quinoline is synthesized through the cyclization of an appropriate precursor.
Coupling Reaction: Finally, the amine derivative is coupled with the quinoline derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate: Similar structure but with a methyl ester group instead of the quinoline moiety.
N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]hydrazinecarbothioamide: Contains a hydrazinecarbothioamide group instead of the quinoline moiety.
2-chloro-N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]acetamide: Contains an acetamide group instead of the quinoline moiety.
Uniqueness
The uniqueness of (2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone lies in its combination of the morpholine, sulfonyl, and quinoline groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-5-morpholin-4-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c21-18-8-7-16(28(25,26)22-10-12-27-13-11-22)14-17(18)20(24)23-9-3-5-15-4-1-2-6-19(15)23/h1-2,4,6-8,14H,3,5,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIUDYCPJQPVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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